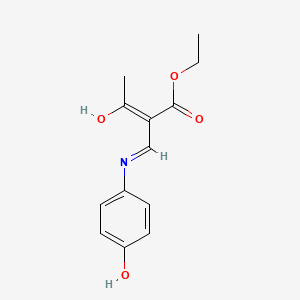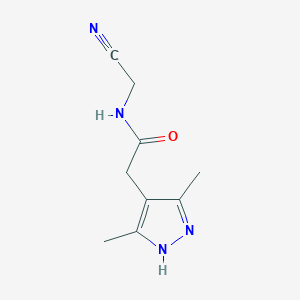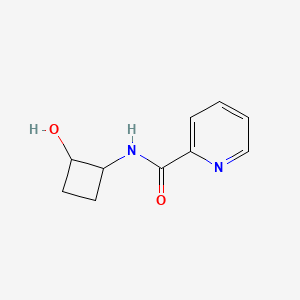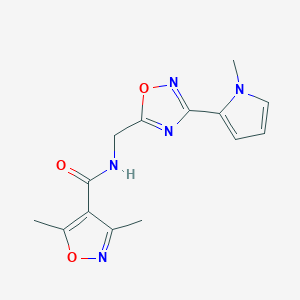
Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid . Its IUPAC name is ethyl (2E)-3-(4-hydroxyphenyl)-2-propenoate .Aplicaciones Científicas De Investigación
Crystal Packing and Non-Hydrogen Bonding Interactions
Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate and its derivatives have been studied for their unique crystal packing characteristics. One study found that ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a similar compound, exhibits rare N⋯π and O⋯π interactions, forming a zigzag double-ribbon structure in its crystal packing. This is achieved through two C–H⋯N and two C–H⋯O hydrogen bonds (Zhang, Wu, & Zhang, 2011).
Synthesis of Heterocyclic Systems
Another study explored the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing various heterocyclic systems. These compounds were used as reagents for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other complex organic structures, demonstrating the compound's utility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Uncommon Interactions in Crystal Structure
The study of ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate revealed an unusual C⋯π interaction of non-hydrogen bond type. This discovery, rationalized by ab initio computations, highlights the electrostatic interactions involved and the scarcity of such interactions in crystal structures (Zhang, Tong, Wu, & Zhang, 2012).
Application in Synthesis of Unnatural Amino Acids
Research also includes the synthesis of unnatural α-amino esters, such as ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates. These compounds were prepared using a Pd(II)-catalyzed three-component coupling method, highlighting the compound's role in creating structurally complex and versatile amino acids (Hopkins & Malinakova, 2007).
Enantioselective Sequential Hydrogenation
The compound has also been studied in the context of enantioselective sequential hydrogenation. For example, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, a related compound, resulted in ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating its potential in precise, enantioselective chemical reactions (Meng, Zhu, & Zhang, 2008).
Safety And Hazards
The compound has hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
ethyl (E)-3-hydroxy-2-[(4-hydroxyphenyl)iminomethyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(17)12(9(2)15)8-14-10-4-6-11(16)7-5-10/h4-8,15-16H,3H2,1-2H3/b12-9+,14-8? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTGTMFJJJMLPP-LAHWPWFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/C=NC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2424206.png)

![N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2424209.png)

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2424212.png)



![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2424222.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2424224.png)

![6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2424226.png)